Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a dichlorophenyl moiety, and a sulfanyl propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Formation of the Propanoate Ester: The propanoate ester is formed by reacting the Boc-protected amine with ethyl bromoacetate under basic conditions.
Introduction of the Dichlorophenyl Moiety: The dichlorophenyl group is introduced via a nucleophilic substitution reaction with 2,4-dichlorobenzyl chloride.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the intermediate with a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a drug candidate or a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The dichlorophenyl moiety may contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate: Similar structure but lacks the Boc protection.
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}propanoate: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate is unique due to its combination of a Boc-protected amino group, a dichlorophenyl moiety, and a sulfanyl propanoate ester.
Properties
IUPAC Name |
ethyl 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO5S/c1-5-25-16(23)14(21-17(24)26-18(2,3)4)9-27-10-15(22)12-7-6-11(19)8-13(12)20/h6-8,14H,5,9-10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMIMXUVKBPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)C1=C(C=C(C=C1)Cl)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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